![molecular formula C18H15N3O B12634677 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole CAS No. 920282-82-2](/img/structure/B12634677.png)
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole typically involves the following steps:
Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry,” is often employed. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields.
Analyse Chemischer Reaktionen
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, it is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression.
Pathways Involved: By inhibiting these targets, the compound can modulate various cellular pathways, leading to therapeutic effects. For instance, it may induce apoptosis in cancer cells or inhibit the growth of microbial pathogens.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole can be compared with other similar compounds:
Similar Compounds: Compounds like 1-Benzyl-4-phenyl-1H-1,2,3-triazole and 1-Benzyl-4-[(4-methylphenyl)ethynyl]-1H-1,2,3-triazole share structural similarities.
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
920282-82-2 |
|---|---|
Molekularformel |
C18H15N3O |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
1-benzyl-4-[2-(4-methoxyphenyl)ethynyl]triazole |
InChI |
InChI=1S/C18H15N3O/c1-22-18-11-8-15(9-12-18)7-10-17-14-21(20-19-17)13-16-5-3-2-4-6-16/h2-6,8-9,11-12,14H,13H2,1H3 |
InChI-Schlüssel |
FPJJWELIFMJLMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#CC2=CN(N=N2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)
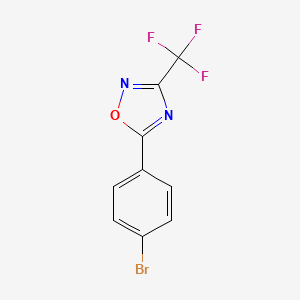
![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12634632.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B12634644.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12634648.png)
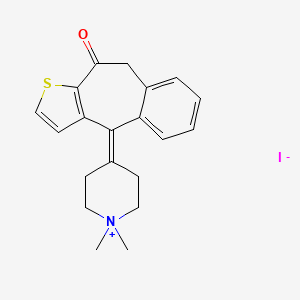
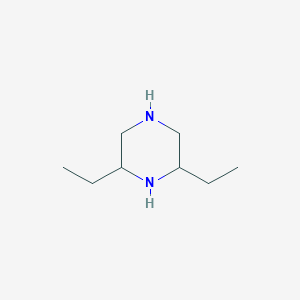
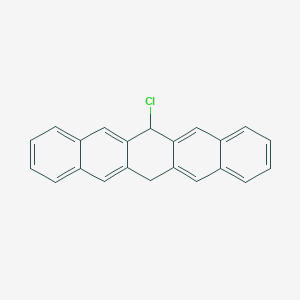
![1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-](/img/structure/B12634666.png)
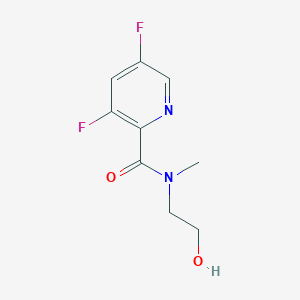
![1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12634681.png)
